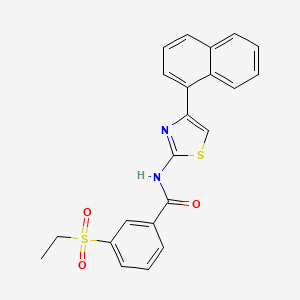
3-(ethylsulfonyl)-N-(4-(naphthalen-1-yl)thiazol-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(ethylsulfonyl)-N-(4-(naphthalen-1-yl)thiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C22H18N2O3S2 and its molecular weight is 422.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3-(ethylsulfonyl)-N-(4-(naphthalen-1-yl)thiazol-2-yl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides a detailed examination of the compound's synthesis, biological activity, mechanisms of action, and relevant research findings.
The synthesis of this compound typically involves multiple steps:
- Formation of the Thiazole Ring : This is achieved by reacting 2-aminothiophenol with α-haloketones under basic conditions.
- Naphthalene Substitution : Introduced via a Friedel-Crafts acylation reaction using naphthalene and an acyl chloride.
- Sulfonylation : The ethylsulfonyl group is added using ethylsulfonyl chloride and a base such as pyridine.
- Amide Bond Formation : Finalized by reacting the thiazole derivative with 3-aminobenzamide under dehydrating conditions .
The molecular formula for this compound is C22H18N2O3S with a molecular weight of 422.5 g/mol.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For example, derivatives containing thiazole moieties have been shown to possess antifungal properties against various fungi such as Botrytis cinerea and Fusarium graminearum .
In a study assessing the antifungal activity of benzamide derivatives, several compounds demonstrated high inhibition rates at concentrations of 100 mg/L. Notably, compound 10f exhibited an EC50 value of 14.44 μg/mL against Botrytis cinerea, indicating strong fungicidal potential .
Anticancer Activity
The thiazole derivatives have also been explored for their anticancer properties. Compounds with similar structures have been reported to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The exact pathways involved remain an area of active research.
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets, such as enzymes or receptors. The compound may alter enzyme activity or receptor binding, leading to various biological effects.
For instance, the presence of the thiazole ring may facilitate interaction with biological macromolecules due to its electron-rich nature, enhancing binding affinity and specificity .
Case Studies and Research Findings
Several studies have focused on the biological evaluation of thiazole derivatives:
-
Antifungal Activity Study :
- A series of benzamides were synthesized and tested against multiple fungal strains.
- Results showed that most compounds exhibited good fungicidal activities, particularly against Botrytis cinerea.
- The structure–activity relationship indicated that modifications in the thiazole moiety significantly impacted bioactivity .
- Anticancer Evaluation :
Summary Table of Biological Activities
特性
IUPAC Name |
3-ethylsulfonyl-N-(4-naphthalen-1-yl-1,3-thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O3S2/c1-2-29(26,27)17-10-5-9-16(13-17)21(25)24-22-23-20(14-28-22)19-12-6-8-15-7-3-4-11-18(15)19/h3-14H,2H2,1H3,(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUPVVYQRQFMESV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














